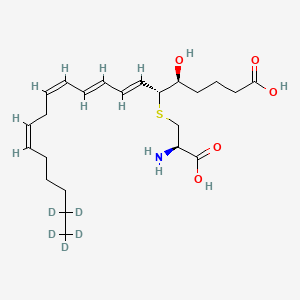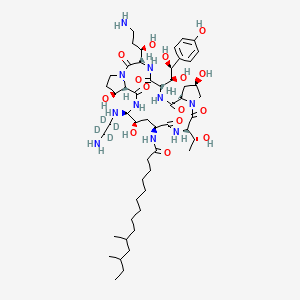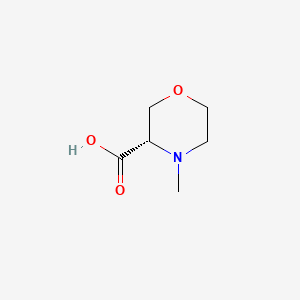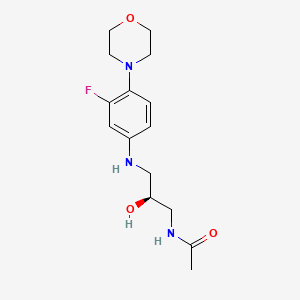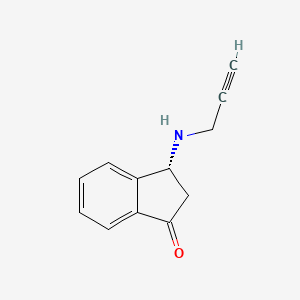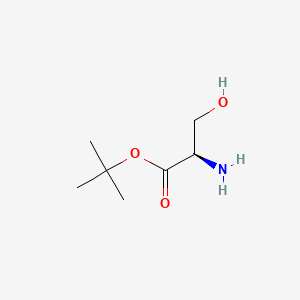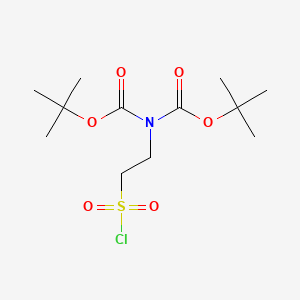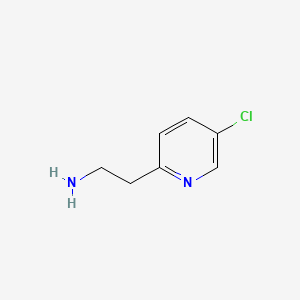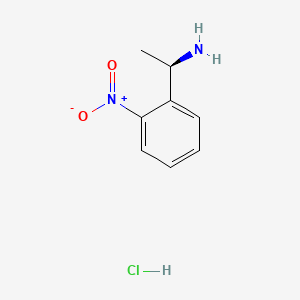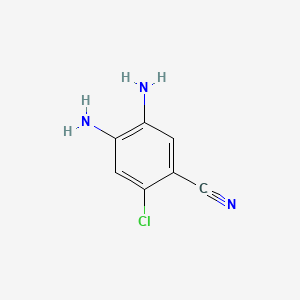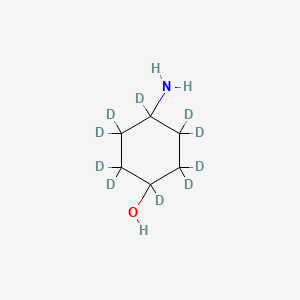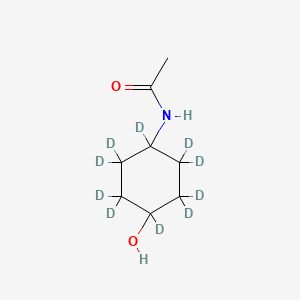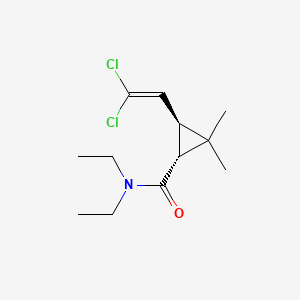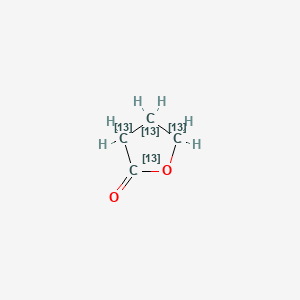
gamma-Butyrolactone-13C4
Vue d'ensemble
Description
Gamma-Butyrolactone (GBL) is a furan compound with a carbonyl group, forming a cyclic lactone . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It is also used as a pharmacological agent and solvent .
Synthesis Analysis
Synthetic methods for γ-butyrolactones have received significant attention due to their broad spectrum of biological and pharmacological activities . Recent advances in the construction of γ-butyrolactone have been classified based on the bond formation in γ-butyrolactone . The most universal synthetic method for γ-butyrolactone is intramolecular esterification .Molecular Structure Analysis
Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2 . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate .Chemical Reactions Analysis
The construction of γ-butyrolactone has been classified based on the bond formation in γ-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .Physical And Chemical Properties Analysis
GBL is a colorless liquid free of suspended matter . It is miscible with water and hydrocarbons . It is a strong mucous membrane irritant, as well as a mild skin irritant .Applications De Recherche Scientifique
Streptomyces Signalling Molecules
Gamma-butyrolactones, including isotopically labeled versions like GBL-13C4, are pivotal in the regulation of antibiotic production and morphological differentiation in Streptomyces species. These small signalling molecules interact with specific receptors to control the biosynthesis of antibiotics, highlighting their importance in understanding microbial communication and secondary metabolite regulation (Takano, 2006).
Food Safety Risk Assessment
The transformation of GBL into gamma-hydroxybutyric acid (GHB) in beverages poses a significant food safety risk. Research utilizing quantitative 13C-NMR techniques, which could include isotopically labeled GBL like GBL-13C4, has shown that pH and temperature are critical factors in this transformation process. This underscores the importance of monitoring and controlling these factors to ensure food safety (Jin et al., 2020).
Polymer Research
Gamma-butyrolactone is a key precursor for the synthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], a biodegradable polymer with significant potential in medical and environmental applications. Studies involving Cupriavidus species have demonstrated the feasibility of using GBL as a carbon source for producing P(3HB-co-4HB), which could potentially extend to isotopically labeled versions like GBL-13C4 for tracing and studying polymer synthesis pathways (Amirul et al., 2008).
Synthetic Chemistry
GBL-13C4 can play a crucial role in synthetic chemistry, especially in the catalytic asymmetric synthesis of butenolides and butyrolactones. These compounds are foundational to many natural products and synthetic molecules with significant biological activities. Recent advances in asymmetric synthesis techniques have leveraged GBL and its derivatives, including isotopically labeled forms, to create enantiomerically pure compounds for pharmaceutical research and development (Mao et al., 2017).
Safety And Hazards
Orientations Futures
With increased environmental concerns and the rising demands for sustainable polymers, studies on ring-opening polymerization (ROP) of cyclic esters have been developed . Gamma-butyrolactone, a renewable monomer derived from succinic acid, could be an alternative for the chemical synthesis of the biopolyester poly (γ-butyrolactone), a structural equivalent of poly (4-hydroxybutyrate), which is obtained from a bacterial fermentation process .
Propriétés
IUPAC Name |
(2,3,4,5-13C4)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)O[13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745818 | |
| Record name | (~13~C_4_)Oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.060 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71309290 | |
CAS RN |
848486-92-0 | |
| Record name | (~13~C_4_)Oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848486-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

